molecular formula C17H27N3O4S B5955229 3-Ethyl-6-hydroxy-2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-5-pentan-2-ylpyrimidin-4-one

3-Ethyl-6-hydroxy-2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-5-pentan-2-ylpyrimidin-4-one

Cat. No.: B5955229
M. Wt: 369.5 g/mol
InChI Key: DEYZACQKFOJBGZ-UHFFFAOYSA-N
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Description

3-Ethyl-6-hydroxy-2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-5-pentan-2-ylpyrimidin-4-one is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-6-hydroxy-2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-5-pentan-2-ylpyrimidin-4-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyrimidinone core, introduction of the ethyl and pentan-2-yl groups, and the attachment of the morpholin-4-yl-2-oxoethylsulfanyl moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process would be optimized for cost-effectiveness and scalability, with considerations for waste management and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-6-hydroxy-2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-5-pentan-2-ylpyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The morpholin-4-yl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

3-Ethyl-6-hydroxy-2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-5-pentan-2-ylpyrimidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, such as enzyme inhibition or receptor modulation.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-Ethyl-6-hydroxy-2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-5-pentan-2-ylpyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes, such as signal transduction or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl [3-(2-morpholin-4-yl-2-oxoethyl)-4-oxothiazolidin-2-ylidene]acetate
  • 3-Fluoro-5-morpholin-4-yl-N-[1-(2-pyridin-4-ylethyl)-1H-indol-6-yl]

Uniqueness

3-Ethyl-6-hydroxy-2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-5-pentan-2-ylpyrimidin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-ethyl-6-hydroxy-2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-5-pentan-2-ylpyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O4S/c1-4-6-12(3)14-15(22)18-17(20(5-2)16(14)23)25-11-13(21)19-7-9-24-10-8-19/h12,22H,4-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEYZACQKFOJBGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C1=C(N=C(N(C1=O)CC)SCC(=O)N2CCOCC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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